molecular formula C11H14ClNO2 B2594811 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride CAS No. 2228094-72-0

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride

Cat. No.: B2594811
CAS No.: 2228094-72-0
M. Wt: 227.69
InChI Key: SGOVULXNCUEOTF-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride is an organic compound with the molecular formula C11H13NO2·HCl. This compound is known for its unique structure, which includes an indane moiety fused with an amino acid. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . It is plausible that this compound operates in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and glycine.

    Condensation Reaction: 2,3-dihydro-1H-indene undergoes a condensation reaction with glycine in the presence of a suitable catalyst.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Hydrogenation: Using advanced catalysts to enhance the hydrogenation step, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the indane ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Indanone derivatives.

    Reduction Products: Fully saturated indane derivatives.

    Substitution Products: N-substituted amino acid derivatives.

Scientific Research Applications

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride stands out due to its specific combination of an indane moiety and an amino acid, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVULXNCUEOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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